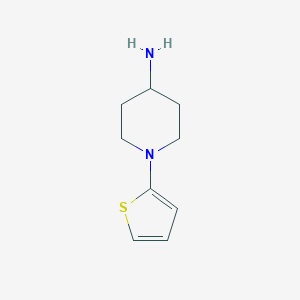

1-(Thiophen-2-yl)piperidin-4-amine

描述

Significance of Piperidine (B6355638) and Thiophene (B33073) Moieties in Pharmaceutical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. nih.govmdpi.com Its presence is associated with favorable pharmacokinetic properties, such as improved membrane permeability, metabolic stability, and the ability to modulate receptor binding. researchgate.net The nitrogen atom in the piperidine ring can act as a basic center, which is often crucial for forming salts to enhance solubility and for key interactions with biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals, ranging from antipsychotics and analgesics to antihistamines and anticancer agents. nih.govresearchgate.net

Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.gov Thiophene is a bioisostere of the benzene (B151609) ring, meaning it has similar physical and chemical properties, allowing it to often substitute for a phenyl group while potentially improving potency or altering metabolic pathways. Thiophene derivatives exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.gov The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity of the molecule to its target.

The following table highlights some examples of marketed drugs containing these important moieties:

| Moiety | Drug Example | Therapeutic Class |

| Piperidine | Donepezil | Alzheimer's Disease |

| Piperidine | Fentanyl | Analgesic |

| Thiophene | Clopidogrel | Antiplatelet |

| Thiophene | Olanzapine | Antipsychotic |

Role of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds are a cornerstone of modern drug development, with their significance rooted in their diverse chemical structures and wide-ranging pharmacological activities. nih.govnih.gov These compounds, characterized by a ring structure containing at least one atom other than carbon, are present in a vast number of natural products, including alkaloids and vitamins, and it is estimated that over half of all known pharmaceuticals contain at least one heterocyclic ring. acs.org

The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, such as altered electronic distribution, lipophilicity, and hydrogen bonding capacity. nih.gov This versatility allows medicinal chemists to fine-tune the structure of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile. nih.gov Heterocycles are integral to the scaffolds of drugs targeting a wide spectrum of diseases, including infections, cancer, and central nervous system disorders. researchgate.net

Structural Features and Pharmaceutical Relevance of 1-(Thiophen-2-yl)piperidin-4-amine

The structure of this compound features a piperidine ring substituted at the nitrogen atom with a thiophen-2-yl group, and an amine group at the 4-position of the piperidine ring. This specific arrangement of functional groups suggests significant potential for pharmaceutical applications. The primary amine at the 4-position provides a key site for further chemical modification, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).

While specific research on this compound is not extensively published, the pharmaceutical relevance of this scaffold can be inferred from studies on closely related analogs. For instance, derivatives of 1-aryl-piperidin-4-yl ureas have been synthesized and evaluated as potent inhibitors of soluble epoxide hydrolase (sEH), a target for treating inflammatory pain. nih.gov In these studies, the aryl group (which could be a thiophene ring) and substitutions on the piperidine nitrogen were found to be critical for potency and pharmacokinetic properties. nih.gov

Furthermore, patents have been filed for (thiophen-2-yl)-piperidinyl derivatives for the treatment of central nervous system disorders, such as psychosis, depression, and anxiety, highlighting the potential of this scaffold to interact with neurological targets. google.com The combination of the thiophene and piperidine moieties in these compounds was designed to achieve selectivity for specific serotonin (B10506) receptors. google.com

The table below summarizes the observed biological activities of structurally similar compounds, underscoring the potential therapeutic applications for derivatives of this compound.

| Compound Class | Biological Target/Activity | Potential Therapeutic Area | Reference |

| 1-Aryl-3-(1-acylpiperidin-4-yl)urea | Soluble Epoxide Hydrolase (sEH) | Inflammatory Pain | nih.gov |

| (Thiophen-2-yl)-piperidin carboxamides | Serotonin 5-HT1A Receptor | Antipsychotic, Anxiolytic | google.com |

| 2-Amino-4-(1-piperidine) pyridine (B92270) derivatives | ALK/ROS1 Kinase Inhibitors | Anti-Cancer | nih.gov |

| Thiophene-piperazine derivatives | Antimicrobial, Antioxidant | Infectious Diseases | ijnrd.org |

Structure

3D Structure

属性

IUPAC Name |

1-thiophen-2-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c10-8-3-5-11(6-4-8)9-2-1-7-12-9/h1-2,7-8H,3-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGSAJHNEKGBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Thiophen 2 Yl Piperidin 4 Amine and Its Derivatives

Direct Synthesis Approaches for 1-(Thiophen-2-yl)piperidin-4-amine

Direct synthetic methods for this compound primarily focus on the formation of the crucial carbon-nitrogen bond between the thiophene (B33073) and piperidine (B6355638) rings, or the installation of the amine functionality at the 4-position of the pre-formed thiophene-piperidine core.

Reductive Amination Strategies

Reductive amination stands out as a versatile and widely employed method for the synthesis of this compound and its derivatives. This strategy typically involves the reaction of a piperidone precursor with an amine in the presence of a reducing agent.

A key precursor in some reductive amination pathways is 4-hydroxy-4-(thiophen-2-yl)piperidine. This intermediate allows for the introduction of various substituents on the piperidine nitrogen. For instance, this hydroxylated piperidine can be subjected to reductive amination with a suitable aldehyde, such as (R)-4-(8-aza-bicyclo[3.2.1]oct-8-yl)-4-oxo-3-phenyl-butyraldehyde, to yield complex derivatives. google.com

The success of reductive amination is highly dependent on the reaction conditions. A common reducing agent used in these transformations is sodium cyanoborohydride (NaBH₃CN). google.com The reaction is often carried out in a protic solvent like methanol (B129727) at ambient temperature. The addition of a weak acid, such as acetic acid, can facilitate the formation of the intermediate iminium ion, which is then reduced by the hydride source. google.com Careful control of pH is crucial to prevent side reactions and ensure efficient conversion to the desired amine.

| Parameter | Condition | Reference |

| Reducing Agent | Sodium Cyanoborohydride | google.com |

| Solvent | Methanol | google.com |

| Catalyst | Acetic Acid | google.com |

| Temperature | Ambient | google.com |

The synthesis of the pivotal intermediate, 4-hydroxy-4-(thiophen-2-yl)piperidine, can be achieved through a Grignard reaction. This involves the addition of a thiophene-based Grignard reagent, such as 2-thienylmagnesium bromide, to a protected 4-piperidone (B1582916) derivative. google.com For example, reacting 2-bromothiophene (B119243) with magnesium in an etheral solvent generates the Grignard reagent, which then adds to a 4-piperidone carbamate (B1207046) to form the desired tertiary alcohol. google.comyoutube.com Subsequent removal of the protecting group, often a carbamate, yields 4-hydroxy-4-(thiophen-2-yl)piperidine. google.com

Alkylation Methods

Alkylation methods provide an alternative route to construct the thiophene-piperidine framework. These methods typically involve the reaction of a piperidine derivative with a thiophene-containing electrophile.

Phase-transfer catalysis (PTC) has emerged as an efficient technique for the synthesis of N-substituted piperidones. This method facilitates the reaction between reactants present in immiscible phases. For instance, the alkylation of 4-piperidone monohydrate hydrochloride with 2-(thiophen-2-yl)ethyl methanesulfonate (B1217627) can be carried out in the presence of a phase-transfer catalyst to yield N-[2-(2-thienyl)ethyl]-4-piperidone with high efficiency. researchgate.net This approach highlights the utility of PTC in streamlining the synthesis of thiophene-piperidine hybrids. researchgate.net

Substrate and Reagent Specificity in Alkylation

The synthesis of N-aryl piperidines, including 1-(thiophen-2-yl)piperidine (B25001) derivatives, can be achieved through the alkylation of piperidine. This method involves the formation of a carbon-nitrogen bond between the piperidine nitrogen and the thiophene ring. The success and specificity of this reaction are highly dependent on the nature of the substrates and reagents employed.

A common strategy involves the reaction of a piperidine derivative with an activated thiophene compound. For instance, the alkylation of 4-piperidone monohydrate hydrochloride with 2-(thiophen-2-yl)ethyl methanesulfonate serves as a key example. In this synthesis, the alcohol functional group of 2-(thiophen-2-yl)ethanol is first converted into a mesylate, which is an excellent leaving group. This activated intermediate, 2-(thiophen-2-yl)ethyl methanesulfonate, can then readily react with the secondary amine of the piperidone. The reaction is typically carried out in the presence of a phase transfer catalyst, which facilitates the reaction between the aqueous and organic phases, leading to high yields of the N-substituted piperidone. researchgate.net

The choice of the leaving group on the thiophene-containing electrophile is critical. While mesylates are effective, other leaving groups such as tosylates, or halides (Br, I) can also be used. The reactivity follows the general trend for nucleophilic substitution reactions: I > Br > Cl > OTs > OMs.

The structure of the piperidine substrate also plays a role. The presence of other functional groups on the piperidine ring can influence the reaction's outcome. For instance, starting with 4-piperidone allows for the subsequent conversion of the ketone group into an amine, providing a route to compounds like this compound.

| Piperidine Substrate | Thiophene Reagent | Catalyst/Base | Product | Yield |

| 4-Piperidone monohydrate hydrochloride | 2-(Thiophen-2-yl)ethyl methanesulfonate | Phase Transfer Catalyst | N-[2-(2-Thienyl)ethyl]-4-piperidone | 90% researchgate.net |

| Piperidine | 2-Bromothiophene | Palladium-based catalyst (e.g., Buchwald-Hartwig amination) | 1-(Thiophen-2-yl)piperidine | Varies |

| 4-Aminopiperidine (B84694) | 2-Thiophenesulfonyl chloride | Base (e.g., Triethylamine) | 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine | Varies |

General Synthetic Routes for Piperidine-Thiophene Scaffolds

Beyond direct alkylation, several general synthetic routes are employed to construct the core piperidine-thiophene scaffold. These methods often involve annulation and cyclization reactions, building the piperidine ring onto a pre-existing thiophene moiety or vice versa.

Annulation and Cyclization Reactions

Aryl Lithium Addition to Benzotriazole (B28993) Adducts of Enamines

A versatile, though less direct, method for synthesizing substituted piperidines involves the use of benzotriazole as a synthetic auxiliary. This multi-step process begins with the formation of an enamine from a suitable ketone and a primary amine. The enamine then reacts with benzotriazole to form a stable adduct.

The key step in this sequence is the displacement of the benzotriazole group by an organometallic reagent, such as an aryllithium species. For the synthesis of a thiophene-substituted piperidine, 2-thienyllithium (B1198063) would be the reagent of choice. This addition creates a new carbon-carbon bond. The resulting intermediate can then be elaborated and cyclized to form the desired piperidine ring. While this method is powerful for creating complex substitution patterns, its application to the direct synthesis of this compound would require a carefully planned multi-step sequence.

Bruylants Reaction (Aryl Grignards with α-Amino Nitriles)

The Bruylants reaction is a classic method for the synthesis of α-substituted amines. wikipedia.org It involves the reaction of an α-amino nitrile with a Grignard reagent. wikipedia.org In the context of synthesizing piperidine-thiophene scaffolds, a piperidine-derived α-amino nitrile would react with a thiophene-based Grignard reagent, such as 2-thienylmagnesium bromide.

The mechanism of the Bruylants reaction is notable in that it does not proceed via a direct SN2 displacement of the nitrile group. Instead, it is believed to involve the formation of an iminium ion intermediate. wikipedia.orgresearchgate.net The Grignard reagent then attacks this electrophilic iminium ion, resulting in the formation of the new carbon-carbon bond. wikipedia.org The reaction's efficiency can be influenced by several factors, including the stability of the iminium ion and the reactivity of the Grignard reagent. researchgate.net

For example, reacting a 4-cyano-4-aminopiperidine derivative with 2-thienylmagnesium bromide could potentially yield a precursor to the target molecule. The choice of protecting groups on the piperidine nitrogen and the 4-amino group would be crucial to avoid side reactions. Modifications to the classical Bruylants reaction, such as the use of additives like silver tetrafluoroborate, have been shown to promote the formation of the iminium ion and improve yields in certain cases. nih.gov

| α-Amino Nitrile Substrate | Grignard Reagent | Key Intermediate | Product Type |

| N-Protected-4-amino-4-cyanopiperidine | 2-Thienylmagnesium bromide | Iminium ion | α-(Thiophen-2-yl) amine |

| α-(Piperidino)acetonitrile | Arylmagnesium halide | Iminium ion | 1-Aryl-1-(piperidin-1-yl)methane |

Intramolecular Radical Cyclization Approaches

Intramolecular radical cyclization is a powerful strategy for the construction of cyclic systems, including piperidines. researchgate.net This approach involves generating a radical on a carefully designed acyclic precursor, which then cyclizes to form the desired ring structure. nih.gov

For the synthesis of a piperidine-thiophene scaffold, the precursor would typically contain a nitrogen atom, a thiophene moiety, and a radical precursor (e.g., a halogen atom or a xanthate ester) at an appropriate position. The radical is typically generated using a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator, like tributyltin hydride (Bu₃SnH).

The cyclization generally proceeds via a 6-exo-trig pathway, which is kinetically favored for the formation of six-membered rings. The stereochemical outcome of the cyclization can often be controlled by the conformation of the acyclic precursor. This method offers a robust way to form the piperidine ring with a high degree of control over its substitution pattern. nih.gov

Gold(I)-Catalyzed Intramolecular Dearomatization/Cyclization

Modern synthetic methods have increasingly utilized transition metal catalysis for the efficient construction of complex molecules. Gold(I) catalysis, in particular, has emerged as a powerful tool for activating alkynes and allenes toward nucleophilic attack. nih.gov

In the context of piperidine-thiophene synthesis, a gold(I)-catalyzed intramolecular dearomatization/cyclization reaction could be envisioned. This would involve an acyclic precursor containing a nitrogen nucleophile and a thiophene ring tethered to an alkyne. The gold(I) catalyst would coordinate to the alkyne, rendering it highly electrophilic. The nitrogen atom would then attack the activated alkyne in an intramolecular fashion.

Depending on the substitution pattern, this cyclization could be accompanied by a dearomatization of the thiophene ring, leading to a dihydrothiophene-fused piperidine system, which could then be rearomatized. Alternatively, the cyclization could lead directly to the formation of a thiophene-substituted piperidine. This approach represents a cutting-edge strategy for the synthesis of such scaffolds, often proceeding with high efficiency and stereoselectivity under mild reaction conditions. nih.gov

Condensation and Substitution Reactions for Amine Formation

The introduction of the amine functionality at the C-4 position of the piperidine ring is a critical step in the synthesis of this compound. This is most commonly achieved through reactions involving a 4-piperidone precursor, such as 1-(thiophen-2-yl)piperidin-4-one. The primary methods employed are condensation reactions followed by reduction, a process broadly known as reductive amination.

Reductive amination is a cornerstone of amine synthesis. The process typically begins with the condensation of a ketone (the 4-piperidone) with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine. nih.govyoutube.com The choice of reducing agent is crucial and can range from catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Palladium or Platinum) to chemical hydrides like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). youtube.comdtic.mil For instance, 4-piperidones can be converted to 4-aminopiperidines by reaction with an amine source and a reducing agent, often under slightly acidic conditions to facilitate imine formation. youtube.com

Another significant strategy involves the Dieckmann condensation to construct the piperidone ring itself, which then serves as the substrate for amination. dtic.milresearchgate.net This intramolecular cyclization of a diester, typically formed from the addition of a primary amine to two equivalents of an acrylate (B77674) ester, yields a β-ketoester. researchgate.net Subsequent hydrolysis and decarboxylation provide the 4-piperidone, ready for conversion to the 4-amino derivative. dtic.milresearchgate.net

The following table summarizes key condensation and substitution reactions for amine formation on a piperidine ring:

| Reaction Type | Starting Material | Reagents | Intermediate | Product | Citation |

| Reductive Amination | 4-Piperidone | Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Imine | 4-Aminopiperidine | nih.govyoutube.com |

| Dieckmann Condensation | Aminodicarboxylate ester | Base (e.g., NaOEt) | β-Ketoester | 4-Piperidone (after hydrolysis/decarboxylation) | dtic.milresearchgate.net |

| Enamine Reduction | 4-Piperidone | Secondary Amine (e.g., Pyrrolidine), acid catalyst | Enamine | 4-(Dialkylamino)piperidine (after reduction) | youtube.com |

Strategic Considerations in Chemical Synthesis

The synthesis of complex molecules like this compound requires careful strategic planning to manage reactive functional groups and control the three-dimensional arrangement of atoms. Key considerations include the use of protecting groups and the implementation of methods to control stereochemistry.

Protecting Group Chemistry in Piperidine Synthesis

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. biosynth.comweebly.com In the synthesis of piperidine derivatives, both the secondary amine of the piperidine ring and other functional groups, such as the C-4 amine in the target molecule, often require protection. nih.govbiosynth.com

An ideal protecting group can be introduced easily, is stable to a range of reaction conditions, and can be removed selectively under mild conditions without affecting other parts of the molecule. biosynth.com The concept of "orthogonality" is crucial, where multiple protecting groups are used that can be removed independently of one another. biosynth.comub.edu

For the piperidine nitrogen, common protecting groups include the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed with strong acid (e.g., trifluoroacetic acid, TFA), and the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by catalytic hydrogenolysis. biosynth.comweebly.com The use of a bulky tert-butyl protecting group can be challenging to remove in some contexts. acs.org The N-acylation of piperidine intermediates is a common step where these protective strategies are employed. researchgate.net

The following table outlines common protecting groups used in piperidine synthesis:

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Key Characteristics | Citation |

| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (TFA, HCl) | Stable to base and hydrogenolysis. | biosynth.comweebly.com |

| Benzyloxycarbonyl | Cbz / Z | Benzyl chloroformate | Catalytic Hydrogenolysis | Stable to acid and base. | biosynth.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Base-labile, stable to acid and hydrogenolysis. | biosynth.comweebly.com |

| Triphenylmethyl | Trityl (Trt) | Trityl chloride | Mild Acid, Hydrogenolysis | Bulky, selective for primary amines/alcohols. | weebly.com |

Stereochemical Control in Synthesis

While this compound itself is achiral, the synthesis of its substituted derivatives often requires precise control over stereochemistry. The spatial arrangement of substituents on the piperidine ring can significantly influence biological activity. Therefore, developing synthetic routes that yield specific stereoisomers is a major focus in medicinal chemistry. nih.govwhiterose.ac.uk

Stereochemical control can be achieved through several strategies:

Substrate Control: Existing chiral centers in the starting material can direct the stereochemical outcome of subsequent reactions.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to guide a stereoselective transformation, after which it is removed. lincoln.ac.uk For example, a phenethylamine (B48288) chiral auxiliary can be used to control the absolute stereochemistry at the C-2 position during reduction of an iminium salt. lincoln.ac.uk

Catalyst Control: Chiral catalysts, including metal complexes with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer or diastereomer over another. nih.govnih.gov Palladium-catalyzed reactions using novel pyridine-oxazoline ligands have been developed for enantioselective amination. nih.gov Similarly, chemo-enzymatic approaches using amine oxidases and reductases can produce stereo-defined piperidines from activated pyridine (B92270) precursors. nih.gov

The hydrogenation of substituted pyridines is a common method for accessing piperidines, and the diastereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. whiterose.ac.uk For instance, hydrogenation of disubstituted pyridines often yields the thermodynamically more stable cis-piperidine isomer. whiterose.ac.ukrsc.org However, specific conditions or subsequent steps like epimerization can be used to access the less stable trans isomers. whiterose.ac.uk

Advanced Characterization and Spectroscopic Analysis of 1 Thiophen 2 Yl Piperidin 4 Amine

Vibrational Spectroscopy Applications (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For 1-(Thiophen-2-yl)piperidin-4-amine, the FT-IR spectrum is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent parts: the thiophene (B33073) ring, the piperidine (B6355638) ring, and the primary amine group.

The analysis of related structures provides insight into the expected spectral features. The thiophene ring typically exhibits C-H stretching vibrations in the aromatic region of 3100-3000 cm⁻¹. primescholars.com The C-S stretching vibration, a key indicator of the thiophene moiety, is also expected. researchgate.net The piperidine ring, a saturated heterocycle, will show characteristic C-H stretching vibrations for its methylene (B1212753) (CH₂) groups just below 3000 cm⁻¹.

The N-H stretching vibrations of the primary amine (NH₂) group are particularly noteworthy, typically appearing as one or two distinct bands in the region of 3400-3250 cm⁻¹. The N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹. The C-N stretching vibrations for both the tertiary amine in the piperidine ring (connected to the thiophene) and the primary amine will appear in the fingerprint region (1350-1000 cm⁻¹). In a related Schiff base derived from 2-(piperidin-4-yl)ethanamine, FT-IR spectroscopy was used to confirm the structure, highlighting the utility of this technique for identifying the piperidine core. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3400 - 3250 |

| Thiophene Ring | C-H Stretch | 3100 - 3000 |

| Piperidine Ring | C-H Stretch | 2950 - 2850 |

| Primary Amine | N-H Bend | 1650 - 1580 |

| Thiophene Ring | C=C Stretch | ~1500 - 1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene and piperidine protons. The protons on the thiophene ring typically appear as multiplets in the aromatic region (δ 6.5-8.0 ppm). The hydrogen at position 5 of the thiophene ring, being adjacent to the sulfur atom, would likely resonate at a different chemical shift than the protons at positions 3 and 4. The piperidine ring protons will present more complex signals in the upfield region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and appear further downfield compared to the other piperidine protons. The proton on the carbon bearing the amine group (C4) would also have a characteristic chemical shift. The two protons of the primary amine (NH₂) would likely appear as a broad singlet, the position of which can be solvent-dependent. Studies on related piperidine derivatives confirm that the ring protons typically resonate in this upfield range. researchgate.net

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms of the thiophene ring are expected in the δ 110-140 ppm range. The carbon attached to the nitrogen of the piperidine ring (C2 of thiophene) would be significantly deshielded. Within the piperidine ring, the carbons bonded to nitrogen (C2, C6) would appear around δ 40-60 ppm, while the other carbons (C3, C5, and C4) would resonate at higher field. The carbon atom attached to the primary amine (C4) would be shifted due to the electronegativity of the nitrogen. Data from related compounds, such as N-(3-Methylphenyl)-1-[2-(thiophen-2-yl)ethyl]piperidin-4-amine, help in predicting these chemical shift ranges. spectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Thiophene H3, H4, H5 | 6.5 - 8.0 | - |

| Thiophene C2, C3, C4, C5 | - | 110 - 140 |

| Piperidine H2, H6 | 3.0 - 4.0 | - |

| Piperidine C2, C6 | - | 40 - 60 |

| Piperidine H3, H5 | 1.5 - 2.5 | - |

| Piperidine C3, C5 | - | 25 - 40 |

| Piperidine H4 | 2.5 - 3.5 | - |

| Piperidine C4 | - | 45 - 55 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the chromophore of the thiophene ring. The spectrum is expected to show absorption bands corresponding to π → π* transitions, which are characteristic of aromatic and conjugated systems. primescholars.com The presence of the sulfur heteroatom and its non-bonding electrons (n-electrons) in the thiophene ring, as well as the nitrogen atoms in the piperidine and amine groups, may also give rise to n → π* transitions, although these are typically weaker. Analysis of similar structures, such as Schiff bases derived from thiophene aldehydes, shows characteristic absorptions in the UV region that are assigned to these types of electronic transitions. researchgate.net The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. The molecular formula for this compound is C₉H₁₄N₂S, corresponding to a monoisotopic mass of approximately 182.09 Da. In an MS experiment, the molecule would be ionized, typically forming a molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

The fragmentation of this ion would likely proceed through characteristic pathways. A primary fragmentation event could be the loss of the amine group or cleavage of the piperidine ring. Another common fragmentation for N-substituted piperidines is the α-cleavage, leading to the breaking of the bond between the thiophene ring and the piperidine nitrogen. The thiophene ring itself can undergo fragmentation. The analysis of predicted fragmentation for the related compound 1-(thiophen-2-ylmethyl)piperidin-4-one (B2473373) shows expected adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, which is a common practice for confirming molecular weight. uni.lu

Table 3: Calculated Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂S |

| Molar Mass | ~182.29 g/mol |

| Monoisotopic Mass | 182.08783 Da |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

Elemental Analysis and Thermogravimetric Analysis (TG) for Compositional Verification

Elemental Analysis: This technique determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₉H₁₄N₂S). A close match between the experimental and theoretical values confirms the empirical formula and the purity of the compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 59.30% |

| Hydrogen | H | 1.008 | 14.112 | 7.74% |

| Nitrogen | N | 14.007 | 28.014 | 15.37% |

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability of the compound and the temperature at which it decomposes. A TGA thermogram for this compound would show a stable baseline up to a certain temperature, followed by one or more steps of mass loss corresponding to its decomposition. The decomposition profile can give clues about the breakdown mechanism of the molecule. For instance, TGA studies on related organic molecules show distinct decomposition steps that can be correlated with the loss of specific functional groups or fragments. mdpi.com

Chemical Reactivity and Functionalization of 1 Thiophen 2 Yl Piperidin 4 Amine

Reactivity of the Thiophene (B33073) Ring

The thiophene ring in 1-(thiophen-2-yl)piperidin-4-amine is an electron-rich aromatic system. Its reactivity is significantly influenced by the sulfur heteroatom, which delocalizes its lone pair electrons into the π-system, making the ring more reactive than benzene (B151609) towards electrophilic attack. nih.govstackexchange.com

Oxidation Reactions (e.g., to Sulfoxides, Sulfones)

The sulfur atom in the thiophene ring is susceptible to oxidation, though it is more resistant than a typical sulfide (B99878) due to its aromaticity. wikipedia.org Oxidation can lead to the formation of thiophene S-oxides and thiophene S-sulfones. nih.govresearchgate.net These reactions are often dependent on cytochrome P450 enzymes in metabolic contexts. nih.govnih.gov

Chemical oxidation can be achieved using various reagents. For instance, hydrogen peroxide catalyzed by methyltrioxorhenium(VII) can oxidize thiophenes first to the corresponding sulfoxide (B87167) and then to the sulfone. nih.gov Peroxy acids, such as trifluoroperacetic acid or m-chloroperoxybenzoic acid (m-CPBA), are also effective oxidizing agents. wikipedia.orgresearchgate.net

Thiophene S-oxides are often highly reactive and unstable intermediates. nih.gov Unless sterically hindered, they can undergo reactions like Diels-Alder type dimerizations. wikipedia.orgnih.gov The rate of oxidation to the sulfoxide is generally enhanced by electron-donating groups on the thiophene ring, while the subsequent oxidation to the sulfone is favored by electron-withdrawing groups. nih.gov In the case of this compound, the piperidinyl group acts as an electron-donating substituent, which would facilitate the initial oxidation at the sulfur atom.

Table 1: Oxidation Reactions of the Thiophene Ring

| Reaction | Reagent(s) | Product(s) | Notes |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂), Methyltrioxorhenium(VII) (CH₃ReO₃) | Thiophene S-oxide, Thiophene S-sulfone | Stepwise oxidation occurs, with the sulfoxide as an intermediate. nih.gov |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Thiophene S-oxide, Thiophene S-sulfone | Thiophene 1-oxides can be isolated, but can also react further. researchgate.net |

Reduction Reactions (e.g., to Dihydrothiophene Derivatives)

Reduction of the thiophene ring can proceed through several pathways, depending on the reagents used. Catalytic hydrogenation over traditional catalysts can be challenging, but specific methods have been developed. For example, reduction with sodium in liquid ammonia (B1221849) can yield dihydrothiophene derivatives. youtube.com

A more drastic reduction involves the use of Raney nickel, which typically leads to desulfurization and complete saturation of the carbon chain, effectively opening the ring to form an alkyl chain. youtube.comresearchgate.net For this compound, this would result in a butyl-substituted piperidine (B6355638) derivative. The Birch reduction has also been applied to thiophene derivatives, offering another route to partially reduced products. researchgate.net

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Sulfonation)

The thiophene ring is significantly more reactive towards electrophilic aromatic substitution than benzene, with a reactivity sometimes compared to that of phenol. nih.govstackexchange.com Substitution occurs preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate by the sulfur atom. stackexchange.comresearchgate.netpearson.com In this compound, the C2 position is occupied by the piperidine ring, thus electrophilic attack will be directed almost exclusively to the C5 position.

Halogenation: Thiophene undergoes rapid halogenation. For instance, it brominates at a rate approximately 10⁷ times faster than benzene. wikipedia.org Reaction with halogens like chlorine, bromine, or iodine readily yields 2-halo and subsequently 2,5-dihalo derivatives. wikipedia.org For the title compound, halogenation would occur at the C5 position.

Nitration: Direct nitration of thiophene with concentrated nitric and sulfuric acids can be explosive and lead to degradation. stackexchange.com Milder conditions are required, such as using nitric acid in acetic anhydride (B1165640) or copper nitrate. stackexchange.comorgsyn.org These methods allow for the controlled introduction of a nitro group, which in this case would be at the C5 position.

Sulfonation: Sulfonation of thiophene occurs readily, for example, with sulfuric acid, to yield thiophene-2-sulfonic acid. youtube.com This high reactivity is the basis for the industrial separation of thiophene from benzene. wikipedia.org For this compound, sulfonation would produce 1-(5-sulfopiperidin-2-yl)piperidin-4-amine. The sulfonic acid group is a versatile handle for further functionalization.

Table 2: Electrophilic Aromatic Substitution of the Thiophene Ring

| Reaction | Reagent(s) | Expected Product Position | Notes |

|---|---|---|---|

| Bromination | Br₂ | C5 | Thiophene is highly reactive towards halogenation. wikipedia.org |

| Nitration | HNO₃ / Acetic Anhydride | C5 | Milder conditions are necessary to prevent ring degradation. stackexchange.comorgsyn.org |

| Sulfonation | H₂SO₄ | C5 | Reaction proceeds readily, reflecting the high nucleophilicity of the thiophene ring. youtube.com |

Reactivity of the Piperidine Ring and Amine Group

The piperidine portion of the molecule offers distinct reaction pathways centered on the saturated heterocyclic ring and its primary amine functionality.

Nucleophilic Addition Reactions

The saturated piperidine ring itself is generally not susceptible to nucleophilic addition reactions, as it lacks the electrophilic centers present in unsaturated systems like pyridines or pyridinium (B92312) salts. nih.govquimicaorganica.org However, the nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it nucleophilic. In the parent compound, this nitrogen has already formed a bond with the thiophene ring. The primary reactivity of the piperidine moiety in this compound therefore resides with the exocyclic primary amine group at the C4 position. Synthetic routes to substituted piperidines, however, often employ nucleophilic additions, such as the intramolecular aza-Michael addition, to form the ring system itself. ntu.edu.sg

Derivatization via Amine Reactivity

The primary amine at the C4 position of the piperidine ring is a highly versatile functional group for derivatization. It can participate in a wide array of reactions typical of primary amines, allowing for the synthesis of a large library of derivatives.

Key reactions include:

Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. The compound 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine is an example where the piperidine nitrogen has been sulfonated, but a similar reaction could occur at the 4-amino group. bldpharm.comnih.gov

Alkylation: The amine can be alkylated, although controlling the degree of alkylation can be challenging.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride) to form a secondary amine. google.com This is a powerful method for introducing a wide variety of substituents.

Coupling Reactions: The amine can serve as a nucleophile in various coupling reactions to form new C-N bonds.

The derivatization of similar amino-piperidine structures is a common strategy in medicinal chemistry to modulate pharmacological properties. rsc.orgnih.gov

Table 3: Representative Derivatization Reactions of the 4-Amine Group

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | Amide (-NH-CO-CH₃) |

| Sulfonylation | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | Sulfonamide (-NH-SO₂-C₆H₅) |

| Reductive Amination | Acetone, Sodium cyanoborohydride (NaBH₃CN) | Secondary Amine (-NH-CH(CH₃)₂) |

Comprehensive Reaction Mechanisms and Synthetic Transformations of this compound

While specific, in-depth research literature detailing the comprehensive reaction mechanisms and synthetic transformations of this compound is not extensively available in publicly accessible databases, its chemical reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups: a secondary amine on a piperidine ring and an electron-rich thiophene ring. The primary amine at the 4-position of the piperidine ring is the most reactive site for a variety of functionalization reactions.

The synthetic transformations of this compound are primarily centered around the nucleophilic nature of the primary amino group. This allows for a range of reactions, including N-acylation, N-alkylation, and reductive amination, to introduce diverse substituents and build molecular complexity. Furthermore, the thiophene ring, while generally less reactive than the primary amine, can participate in electrophilic substitution and palladium-catalyzed cross-coupling reactions, offering another avenue for structural modification.

N-Acylation

The primary amine of this compound is readily acylated by various acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, this leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and forming the corresponding amide. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the HCl byproduct.

Table 1: Illustrative N-Acylation Reactions

| Acylating Agent | Reagents and Conditions | Product |

|---|---|---|

| Acetyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-(1-(thiophen-2-yl)piperidin-4-yl)acetamide |

| Benzoic Anhydride | Pyridine, 80 °C | N-(1-(thiophen-2-yl)piperidin-4-yl)benzamide |

| Propanoic Acid | EDCI, HOBt, DMF, rt | N-(1-(thiophen-2-yl)piperidin-4-yl)propanamide |

Note: The data in this table is illustrative of typical reaction conditions and expected products for N-acylation reactions of primary amines.

N-Alkylation

Direct N-alkylation of the primary amine can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, a significant challenge with direct alkylation is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often the preferred method.

Mechanism (SN2): The nucleophilic primary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The use of a slight excess of the amine or a non-nucleophilic base can help to minimize over-alkylation.

Table 2: Illustrative N-Alkylation Reactions

| Alkylating Agent | Reagents and Conditions | Product |

|---|---|---|

| Benzyl Bromide | K2CO3, Acetonitrile, 60 °C | N-benzyl-1-(thiophen-2-yl)piperidin-4-amine |

| Ethyl Iodide | NaHCO3, Ethanol, reflux | N-ethyl-1-(thiophen-2-yl)piperidin-4-amine |

Note: The data in this table represents typical conditions for SN2-based N-alkylation and the expected major products.

Reductive Amination

Reductive amination is a highly efficient and controlled method for the N-alkylation of primary amines. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.

Mechanism: The primary amine of this compound reacts with the carbonyl group of an aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). These reducing agents are selective for the iminium ion over the starting carbonyl compound.

Table 3: Illustrative Reductive Amination Reactions

| Carbonyl Compound | Reagents and Conditions | Product |

|---|---|---|

| Acetone | NaBH(OAc)3, Dichloroethane, rt | N-isopropyl-1-(thiophen-2-yl)piperidin-4-amine |

| Benzaldehyde | NaBH3CN, Methanol (B129727), pH ~6 | N-benzyl-1-(thiophen-2-yl)piperidin-4-amine |

| Cyclohexanone | Ti(OiPr)4, NaBH4, THF, rt | N-cyclohexyl-1-(thiophen-2-yl)piperidin-4-amine |

Note: This table provides examples of typical reductive amination conditions and the expected products, showcasing the versatility of this method.

Palladium-Catalyzed Cross-Coupling Reactions

The thiophene ring in this compound can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, particularly if the thiophene ring is pre-functionalized with a halide (e.g., at the 5-position). More directly, the C-H bonds of the thiophene ring can be activated for direct arylation. The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. acs.org

Mechanism (Buchwald-Hartwig Amination): The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex. Finally, reductive elimination yields the desired N-aryl product and regenerates the Pd(0) catalyst. acs.orgasianpubs.org

The primary amine of this compound could itself act as the nucleophile in a Buchwald-Hartwig reaction with an aryl halide.

Table 4: Illustrative Palladium-Catalyzed Cross-Coupling Reaction

| Coupling Partner | Catalyst and Ligand | Base and Solvent | Product |

|---|---|---|---|

| 4-Bromotoluene | Pd2(dba)3, XPhos | NaOtBu, Toluene, 100 °C | N-(p-tolyl)-1-(thiophen-2-yl)piperidin-4-amine |

| 1-Chloro-4-nitrobenzene | Pd(OAc)2, RuPhos | K3PO4, Dioxane, 110 °C | N-(4-nitrophenyl)-1-(thiophen-2-yl)piperidin-4-amine |

Note: This table illustrates potential Buchwald-Hartwig amination reactions using this compound as the amine source. The specific conditions are based on established protocols for similar substrates.

Computational and Theoretical Investigations of 1 Thiophen 2 Yl Piperidin 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties with high accuracy. For 1-(thiophen-2-yl)piperidin-4-amine, DFT calculations would serve as the foundation for understanding its geometry, stability, and reactivity. Such calculations for related piperidin-4-one derivatives have been performed to explore energetic behavior, stability, and reactivity. nih.govresearchgate.net

Optimized Geometrical Parameters and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure (lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise spatial arrangement of the thiophene (B33073) and piperidine (B6355638) rings relative to each other, as well as the orientation of the amine group on the piperidine ring.

Conformational analysis is also essential, particularly for the flexible piperidine ring, which typically exists in a chair conformation. The analysis would identify the most stable conformer, for instance, whether the thiophene group and the amine group are in axial or equatorial positions, and the energy barriers between different conformations.

Table 1: Representative Predicted Geometrical Parameters for a Thiophene-Piperidine System

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-S (Thiophene) | 1.71 - 1.75 | |

| C-C (Thiophene) | 1.37 - 1.45 | |

| C-N (Piperidine) | 1.45 - 1.48 | |

| C-C (Piperidine) | 1.52 - 1.55 | |

| C-S-C (Thiophene) | 92 - 93 |

Note: This table contains generalized data for thiophene and piperidine rings based on computational studies of similar structures. Specific values for this compound would require a dedicated DFT study.

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For thiophene-containing compounds, this gap is an indicator of potential biological activity. nih.gov

In this compound, the electron-rich thiophene ring and the nitrogen atoms of the piperidine and amine groups would significantly influence the HOMO and LUMO energies. Analysis of the charge distribution, often visualized through Mulliken population analysis, would reveal how electron density is spread across the molecule, highlighting which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 2: Conceptual HOMO-LUMO Data and Derived Properties

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

Note: Actual energy values require specific DFT calculations for the target molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to denote different potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen, oxygen, or the π-system of the thiophene ring. researchgate.netnih.gov

Blue: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms (like the N-H protons of the amine group). researchgate.netnih.gov

Green: Regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the sulfur atom of the thiophene ring and the nitrogen of the piperidine ring, and a significant positive potential around the hydrogens of the amine group (NH2), identifying these as key sites for intermolecular interactions. researchgate.net

Theoretical Spectral Predictions (FT-IR, UV-Vis, NMR)

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. For this compound, this would include characteristic stretching frequencies for C-H bonds in the thiophene and piperidine rings, C-S stretching, C-N stretching, and N-H stretching and bending vibrations of the amine group.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths (λmax). This provides insight into which parts of the molecule (chromophores) are responsible for absorbing light. The thiophene ring would be the primary chromophore in this molecule.

NMR (Nuclear Magnetic Resonance) Spectroscopy: DFT can be used to calculate the chemical shifts (δ) for ¹H and ¹³C atoms. These theoretical spectra are a powerful tool for structural elucidation and can be compared with experimental NMR data to confirm the synthesized structure.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a large biological macromolecule, typically a protein or enzyme (receptor). d-nb.info

Prediction of Binding Interactions with Biological Targets

Molecular docking simulations place the ligand into the binding site of a target protein and score the different poses based on their binding affinity or free energy of binding. This process can predict the preferred orientation of the ligand when bound to the protein and identify the key intermolecular interactions that stabilize the complex. mdpi.com

For this compound, docking studies could be performed against various biological targets to explore its therapeutic potential. The simulations would identify interactions such as:

Hydrogen Bonds: Likely to form between the amine group (N-H) of the ligand and hydrogen bond acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in the protein. The piperidine nitrogen could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The thiophene ring and parts of the piperidine ring could form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Electrostatic or Ionic Interactions: If the piperidine nitrogen or the amine group becomes protonated, it could form strong salt bridges with negatively charged amino acid residues like aspartate or glutamate.

These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the design of more potent and selective analogs. d-nb.info

Elucidation of Specific Target Binding Modes (e.g., DNA gyrase, Cyclin-Dependent Kinase 2)

Computational docking studies are instrumental in predicting how a ligand such as this compound might bind to a protein target. By analyzing the binding modes of structurally similar thiophene-containing compounds, we can infer potential interactions for the title compound.

DNA Gyrase: Thiophene derivatives have been identified as a class of antibacterial agents that target DNA gyrase with a unique allosteric inhibition mechanism. nih.govresearchgate.net Unlike fluoroquinolones, which stabilize double-stranded DNA breaks, these antibacterial thiophenes stabilize the gyrase-mediated DNA-cleavage complex involving either one or both DNA strands. nih.gov X-ray crystallography has revealed that these compounds bind to a specific protein pocket located between the winged helix domain and the topoisomerase-primase domain, a site distant from the DNA itself. nih.gov For this compound, it is hypothesized that the thiophene ring could engage in similar interactions within this allosteric pocket. The piperidin-4-amine moiety could form crucial hydrogen bonds or electrostatic interactions with conserved amino acid residues in this pocket, thereby stabilizing the enzyme-DNA cleavage complex and inhibiting its function. This mode of action is significant as it could be effective against bacterial strains that have developed resistance to traditional gyrase inhibitors like fluoroquinolones. nih.govresearchgate.net

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a major target for anticancer drug development. Several families of CDK inhibitors feature heterocyclic scaffolds, including thiophene. For instance, 4-heteroaryl-2-amino-pyrimidine inhibitors have been shown to bind to the ATP-binding site of CDK2. pdbj.org These inhibitors can exhibit distinct binding modes; one mimics the hydrogen bonding pattern of ATP, while another can induce a conformational change in the activation T loop of the kinase. pdbj.org Similarly, a piperazine series of CDK inhibitors has demonstrated a novel binding mode involving a bridging water molecule to interact with Asp86 of CDK2, which confers selectivity. drugbank.com

For this compound, a plausible binding mode within the CDK2 active site would involve the thiophene ring occupying a hydrophobic pocket, while the amine group on the piperidine ring could act as a hydrogen bond donor, forming a key interaction with the hinge region of the kinase, a common feature for kinase inhibitors. The specific orientation would determine its potential to induce conformational changes or interact with key residues like Asp145 or Lys33. pdbj.org

In Silico Evaluation of Biological Activity Spectra

In silico methods are widely used to predict the potential biological activities of chemical compounds, guiding further experimental investigation. Thiophene-containing molecules are known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, cytotoxic, and nematicidal properties. mdpi.com

Computational tools can predict a compound's activity spectrum by comparing its structural features to databases of known bioactive molecules. For this compound, these predictions suggest a variety of potential therapeutic applications. Based on its structural similarity to known antibacterial agents, a primary predicted activity is as an antibacterial agent, likely targeting enzymes such as DNA gyrase. nih.govresearchgate.net Furthermore, the presence of the piperidine moiety, common in central nervous system (CNS) active agents, suggests potential activity as a neurotransmitter receptor modulator or enzyme inhibitor within the CNS. Docking studies against various G-protein coupled receptors (GPCRs) or ion channels could further elucidate these possibilities. The structural alerts within the molecule might also indicate potential for anticancer activity, possibly through the inhibition of kinases like CDK2, as discussed previously. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of biomolecular systems, including the stability of protein-ligand complexes over time. nih.govresearchgate.net Once a potential binding mode is identified through docking, MD simulations can be performed to assess the stability of this interaction. rsc.org

In a typical MD simulation of this compound complexed with a target protein like DNA gyrase or CDK2, the system is simulated for a period of nanoseconds to microseconds. researchgate.net Key parameters are monitored to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time. A stable and low RMSD value for the ligand indicates that it remains bound in its initial predicted pose without significant conformational changes. researchgate.net Fluctuations within an acceptable range (e.g., 1-3 Å) suggest a stable binding. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis is used to identify the flexibility of individual amino acid residues in the protein upon ligand binding. researchgate.net Significant changes in the fluctuation of residues in the binding pocket can indicate an induced fit or highlight key residues responsible for maintaining the interaction.

Protein-Ligand Interactions: The persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, observed in the initial dock pose is monitored throughout the simulation. A stable complex is characterized by the consistent presence of these key interactions.

These simulations can help validate the docking results and provide a more realistic picture of the binding event, confirming whether the computationally predicted pose is likely to be maintained under physiological conditions. mdpi.comnih.gov

Prediction of Physicochemical Parameters via Computational Methods

Computational methods are routinely used to predict the physicochemical properties of drug candidates, which are crucial for determining their drug-likeness and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). mdpi.comnih.gov These predictions help in the early stages of drug discovery to filter out compounds with unfavorable properties.

For this compound, various parameters can be calculated using established computational models. A key guideline is Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. nih.gov

Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight (g/mol) | 182.29 | ≤ 500 |

| LogP (Octanol-Water Partition Coefficient) | 1.8 - 2.2 | ≤ 5 |

| Hydrogen Bond Donors | 1 (from the amine group) | ≤ 5 |

| Hydrogen Bond Acceptors | 2 (from the nitrogen atoms) | ≤ 10 |

| Topological Polar Surface Area (TPSA) (Ų) | 41.5 | ≤ 140 |

Note: These values are estimations derived from computational algorithms and may vary slightly depending on the software used.

Based on these predictions, this compound adheres to Lipinski's Rule of Five, suggesting it has good potential for oral bioavailability. The low molecular weight and moderate lipophilicity (LogP) indicate it is likely to have good absorption and distribution properties.

Applications in Non-Linear Optics (NLO) based on Polarizability and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical data storage and frequency conversion. researchgate.net Organic molecules with donor-pi-acceptor (D-π-A) systems can exhibit significant NLO properties. The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.net

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate these properties. researchgate.net The structure of this compound contains elements that could give rise to NLO activity. The thiophene ring can act as a π-conjugated bridge and part of the donor system, while the piperidine-amine moiety can also contribute to the electron-donating character.

To enhance NLO properties, a strong acceptor group would typically be required. However, the intrinsic charge transfer characteristics of the molecule can be investigated computationally. Calculations would involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Calculation of NLO Properties: Computing the polarizability and hyperpolarizability tensors.

A high calculated value for the first-order hyperpolarizability (β) would suggest that the molecule has the potential to be an efficient NLO material. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also an important indicator; a smaller energy gap is often associated with higher polarizability and NLO activity. researchgate.net While this compound may not be a classic high-performance NLO molecule, computational studies can quantify its potential and guide the design of derivatives with enhanced NLO properties.

Biological Activity and Pharmacological Potential of 1 Thiophen 2 Yl Piperidin 4 Amine Analogues

General Pharmacological Considerations of Piperidine-Thiophene Structures

The pharmacological profile of piperidine-thiophene structures is broad, owing to their ability to interact with a variety of biological targets. The aromaticity and electron-rich nature of the thiophene (B33073) ring, combined with the structural flexibility of the piperidine (B6355638) ring, allow these compounds to engage in multiple types of interactions with biomolecules. nih.gov

Derivatives containing the piperidine-thiophene framework have shown significant potential to modulate CNS activity. The lipophilicity conferred by the thiophene group often contributes to penetration of the blood-brain barrier, a prerequisite for direct action on CNS targets. nih.gov

Research has highlighted several neuropharmacological effects:

Pain and Inflammation: A series of benzothiophene (B83047) piperidine urea (B33335) derivatives have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.gov Several of these compounds demonstrated in vivo activity in a rat model of inflammatory pain, suggesting their potential as analgesics. nih.gov

Sigma Receptor Modulation: Spirocyclic piperidine-thienopyran derivatives have been synthesized as highly potent and selective ligands for the sigma-1 receptor, which is implicated in a range of neurological phenomena including pain, depression, and neurodegenerative diseases. nih.govwikipedia.org The activity of one such compound in a mouse capsaicin (B1668287) assay suggested potential sigma-1 antagonistic activity. nih.gov

Anticonvulsant and Antidepressant Effects: Studies on related heterocyclic systems, such as cyclopenta[b]thiophene derivatives, have revealed anticonvulsant and CNS antidepressant activities, further underscoring the potential of thiophene-based structures to influence the central nervous system. researchgate.net

Neuropsychiatric Side Effects: It is worth noting that while therapeutically beneficial CNS effects are sought, some second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing piperidine-thiophene motifs have been associated with neuropsychiatric central nervous system side effects. nih.gov

The biological effects of piperidine-thiophene analogues are mediated through their interactions with specific protein targets, including receptors and enzymes. The thiophene ring can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the piperidine ring's nitrogen can form hydrogen bonds or ionic interactions.

Key interactions identified in research include:

Enzyme Inhibition:

Fatty Acid Amide Hydrolase (FAAH): Benzothiophene piperidine urea analogues inhibit FAAH by covalently modifying the enzyme's active site serine nucleophile. nih.gov These inhibitors were found to be highly selective for FAAH over other serine hydrolases. nih.gov

HIV Reverse Transcriptase (RT): Piperidine-substituted thieno[3,2-d]pyrimidine (B1254671) derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Docking studies show these molecules occupying the NNRTI-binding pocket, with interactions including hydrogen bonds with the backbone of amino acid residues. nih.gov

Cholinesterases and Glutathione S-transferase (GST): Thiophene-pyrazole derivatives incorporating a piperidine ring have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and GST. researchgate.net For instance, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone was the most potent BChE inhibitor in its series. researchgate.net

Kinases and Proteases: The general structure has been shown to inhibit certain kinases and proteases, which are crucial in cellular signaling. For example, some compounds can inhibit kinases in the MAPK/ERK pathway.

Receptor Binding:

Sigma-1 Receptor: Spirocyclic thienopyran derivatives containing a piperidine moiety have demonstrated very high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range (e.g., 0.29 nM and 0.32 nM). nih.gov These ligands display high selectivity against other receptors like the sigma-2, serotonin (B10506) (5-HT), adrenergic (α), and NMDA receptors. nih.gov

The interaction of piperidine-thiophene analogues with their target proteins leads to the modulation of biological pathways. This modulation is the basis for their therapeutic potential.

Targeting Pain and Inflammation: By inhibiting FAAH, benzothiophene piperidine derivatives modulate the endocannabinoid system, which plays a key role in pain and inflammation signaling. nih.gov Other thiophene derivatives are known to target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, central to inflammatory processes. nih.gov

Neuromodulation: The high-affinity binding of piperidine-thienopyran analogues to the sigma-1 receptor allows for the modulation of this protein, which functions as a chaperone at the endoplasmic reticulum and influences calcium signaling. nih.govwikipedia.org This interaction is a promising avenue for treating various CNS disorders. wikipedia.org

Antiviral Action: Piperidine-substituted thieno[3,2-d]pyrimidines modulate the activity of HIV-1 by non-competitively inhibiting the reverse transcriptase enzyme, a critical component of the viral replication cycle. nih.gov

Cellular Regulation: The ability of some analogues to inhibit kinases and proteases allows for the modulation of key cellular processes. For instance, inhibiting kinases within the MAPK/ERK pathway can alter gene expression and cellular responses, a strategy often exploited in cancer therapy.

Categorization of Observed Biological Activities (via Analogues)

The structural framework of 1-(thiophen-2-yl)piperidin-4-amine has given rise to analogues with a wide spectrum of demonstrable biological activities, most notably in the areas of anticancer and antimicrobial research.

The thiophene-piperidine scaffold is a recurring motif in the design of novel anticancer agents. mdpi.com These compounds have been shown to exert cytotoxic effects against a variety of human tumor cell lines through mechanisms that can include cell cycle arrest and the induction of apoptosis. nih.govnih.gov

Several studies have synthesized and evaluated novel thiophene derivatives containing a piperidine moiety, revealing moderate to good cytotoxic activity. nih.gov In some cases, the potency of these synthetic compounds exceeded that of the standard chemotherapeutic drug doxorubicin. nih.gov For example, a piperidine derivative of dibenzo[b,f]thiepin, synthesized from tamoxifen, was found to inhibit cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov Similarly, newly synthesized thienopyridine derivatives have shown interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents, while demonstrating low cytotoxicity against non-tumor cell lines. nih.govacs.org

Table 1: Antiproliferative Activity of Selected Piperidine-Thiophene Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Thiophenes with piperidine moiety | Human breast cancer | Moderate to good cytotoxic activity | nih.gov |

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | Breast (MCF-7, MDA-MB-231) | Inhibition of cell proliferation; G0/G1 cell cycle arrest | nih.gov |

| Thienopyridine derivatives | Colon (HCT-116), Liver (HepG-2) | Interesting antitumor activity; selective cytotoxicity | nih.govacs.org |

| Thiophene carboxamide derivatives | Liver (Hep3B) | Significant antiproliferation properties (IC50 = 5.46 µM for compound 2b) | mdpi.com |

| Pyridine (B92270) derivatives | Lung (NCIH 460), Colon (RKOP 27) | Potent cytotoxic effects (IC50 = 25 nM and 16 nM for derivative 14a) | acs.org |

The thiophene ring is a key pharmacophore in numerous compounds with antimicrobial properties. nih.govnih.gov Its combination with the piperidine nucleus has led to the development of analogues with significant activity against a range of pathogenic bacteria and fungi. acgpubs.orgnih.gov

Antibacterial Activity: Analogues have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of specific substituents on the thiophene ring can enhance antibacterial activity. nih.gov Notably, some thiophene derivatives have shown promising results against resistant Gram-negative bacteria like Pseudomonas aeruginosa and colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.govnih.gov The mechanism for some of these compounds involves increasing the permeability of the bacterial membrane. nih.gov

Table 2: Antibacterial Activity of Selected Piperidine-Thiophene Analogues

| Compound/Derivative Class | Target Bacteria | Activity/Results | Reference(s) |

|---|---|---|---|

| Armed Thiophene Derivatives (e.g., Compound 7) | Pseudomonas aeruginosa | More potent than the standard drug gentamicin | nih.gov |

| Thiophene Derivatives (e.g., Compounds 4, 8) | Colistin-Resistant A. baumannii | Bactericidal effect; MIC50 of 16-32 mg/L | nih.gov |

| Thiophene Derivatives (e.g., Compounds 4, 8) | Colistin-Resistant E. coli | Bactericidal effect; MIC50 of 8-32 mg/L | nih.gov |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (Compound 2) | Staphylococcus aureus (Gram+) | Good activity with respect to chloramphenicol | researchgate.net |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (Compound 2) | Escherichia coli (Gram-) | More active than its ethyl ester analog | researchgate.net |

Antifungal Activity: Thiophene-containing compounds are widely studied for the development of novel fungicides. mdpi.com Analogues incorporating piperidine have shown activity against various pathogenic fungi. nih.gov For example, N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and tested against several plant-pathogenic fungi, with some compounds exhibiting excellent fungicidal activities against cucumber downy mildew (CDM), superior to commercial fungicides like flumorph (B1672888) and mancozeb (B1675947) in field trials. mdpi.comresearchgate.net Other studies on 1,4-thiazine derivatives, synthesized from o-aminothiophenol, also reported considerable antifungal activity against Candida albicans. researchgate.net

Table 3: Antifungal Activity of Selected Piperidine-Thiophene Analogues

| Compound/Derivative Class | Target Fungi | Activity/Results | Reference(s) |

|---|---|---|---|

| Armed Thiophene Derivatives (e.g., Compounds 7, 8a, 8b, 10) | Candida albicans, Aspergillus fumigatus, etc. | Active against the four tested fungal species | nih.gov |

| Piperidine-4-carboxamide derivative (Compound III) | Not specified | Showed good antifungal activity | researchgate.net |

| N-(thiophen-2-yl) nicotinamide (Compound 4f) | Cucumber Downy Mildew (Pseudoperonospora cubensis) | Excellent efficacy (EC50 = 1.96 mg/L), superior to flumorph | mdpi.comresearchgate.net |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole (Compounds A30-A34) | Candida albicans | Excellent broad-spectrum activity (MIC = 0.03-0.5 µg/mL) | nih.gov |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole (Compounds A30-A34) | Cryptococcus neoformans, Aspergillus fumigatus | Excellent broad-spectrum activity (MIC = 0.25-2 µg/mL) | nih.gov |

| Mannich bases of 1,4-thiazines | Candida albicans | Considerable antifungal activity (Ligand binding energy -8.9 to -12.0 kcal/mol) | researchgate.net |

Enzyme Inhibitory Properties

The modification of the this compound core has yielded potent inhibitors of several key enzymes implicated in a variety of pathological conditions.

Trypanothione Reductase Inhibition